

Application Notes and Protocols for Cross-Coupling Reactions of 5-Cyanothiophene Derivatives

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Compound of Interest

Compound Name: 5-Cyanothiophene-2-boronic acid

Cat. No.: B151807

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of complex molecules utilizing a 5-cyanothiophene scaffold. A critical point of clarification is the distinction between Stille and Suzuki-Miyaura cross-coupling reactions. The user's query mentioned "Stille coupling" with "**5-Cyanothiophene-2-boronic acid**." Chemically, this is inconsistent. The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.^{[1][2]} In contrast, the Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate.^{[3][4]}

Given the specified reagent, **5-Cyanothiophene-2-boronic acid**, the chemically appropriate and intended reaction is the Suzuki-Miyaura coupling. These reactions are fundamental in medicinal chemistry for creating carbon-carbon bonds to form biaryl and heteroaryl-aryl structures, which are prevalent in many drug candidates.^[4]

This document will therefore focus primarily on the Suzuki-Miyaura coupling of **5-Cyanothiophene-2-boronic acid**. For comprehensive coverage, a general protocol for a related Stille coupling involving a thiophene derivative is also included to highlight the differences and provide a broader context for researchers.

Section 1: Suzuki-Miyaura Coupling of 5-Cyanothiophene-2-boronic Acid

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. The protocol below is a representative procedure for coupling **5-Cyanothiophene-2-boronic acid** with an aryl halide, adapted from established methods for similar thiophene derivatives.^{[4][5]}

General Reaction Scheme

Caption: General Suzuki-Miyaura coupling scheme.

Detailed Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of **5-Cyanothiophene-2-boronic acid** with a generic aryl bromide.

Materials:

- **5-Cyanothiophene-2-boronic acid**
- Aryl bromide (Ar-Br)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)
- 1,4-Dioxane, anhydrous
- Deionized water
- Reaction vial or Schlenk flask with a magnetic stir bar
- Inert gas supply (Nitrogen or Argon)
- Standard laboratory glassware for workup and purification

Procedure:

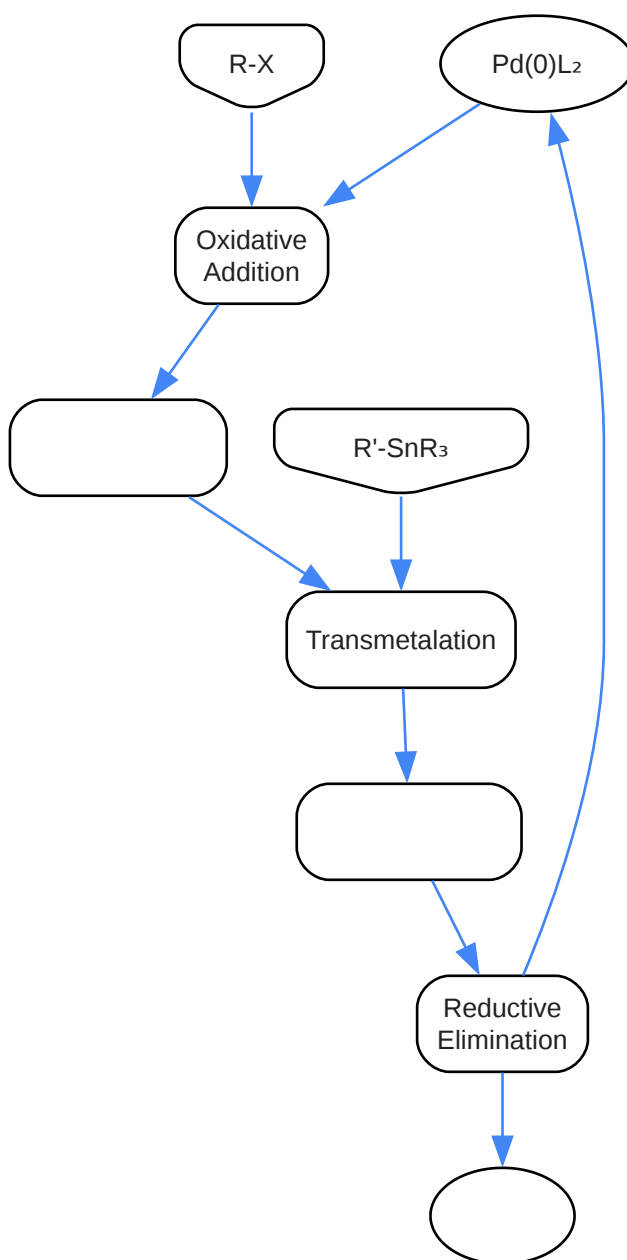
- **Reaction Setup:** To a clean, dry reaction vial, add **5-Cyanothiophene-2-boronic acid** (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 2.5 mol%).^[4]
- **Inert Atmosphere:** Seal the vial with a septum cap and purge with a steady stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
- **Solvent Addition:** Under the inert atmosphere, add anhydrous 1,4-dioxane (4 mL) followed by deionized water (1 mL) via syringe.^[4]
- **Reaction:** Place the vial in a preheated oil bath or heating block set to 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
- **Monitoring:** The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
- **Workup:**
 - Once the reaction is complete (indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
 - Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
 - Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
 - Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-arylthiophene-2-carbonitrile product.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions and yields for Suzuki-Miyaura reactions involving thiophene derivatives, which can be used as a starting point for optimization.

Coupling Partner 1	Coupling Partner 2	Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Ethyl 5-chlorothiophene-2-glyoxylate	Arylboric acid	Pd(PPh ₃) ₄ (2.5)	K ₃ PO ₄ (2.0)	Dioxane/H ₂ O	90	12	(Not specified)	[4]
5-Bromothiophene-2-carboxylic acid ester	Arylboric acid	Pd(PPh ₃) ₄ (cat.)	(Not specified)	Toluene or Dioxane/H ₂ O	90	(Not specified)	Moderate to Good	[5]
2-Bromothiophene	Cyclopropylboronic acid	Pd(OAc) ₂ (1) / SPhos (2)	K ₃ PO ₄ (2.0)	Toluene /H ₂ O	110	12	87	[6]
3-Bromothiophene	Cyclopropylboronic acid	Pd(OAc) ₂ (1) / SPhos (2)	K ₃ PO ₄ (2.0)	Toluene /H ₂ O	110	12	93	[6]
2,5-Dibromo-3-methylthiophene	Arylboric acid (1.1 eq)	Pd(PPh ₃) ₄ (5)	Na ₂ CO ₃ (2.0)	Toluene /EtOH/ H ₂ O	80	12	65-85	[7]

Suzuki-Miyaura Catalytic Cycle



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